4-benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide 4-benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 912762-62-0
VCID: VC4131927
InChI: InChI=1S/C23H18N2O4S/c1-28-17-12-13-18(29-2)21-19(17)24-23(30-21)25-22(27)16-10-8-15(9-11-16)20(26)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,25,27)
SMILES: COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Molecular Formula: C23H18N2O4S
Molecular Weight: 418.5

4-benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide

CAS No.: 912762-62-0

Cat. No.: VC4131927

Molecular Formula: C23H18N2O4S

Molecular Weight: 418.5

* For research use only. Not for human or veterinary use.

4-benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide - 912762-62-0

Specification

CAS No. 912762-62-0
Molecular Formula C23H18N2O4S
Molecular Weight 418.5
IUPAC Name 4-benzoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C23H18N2O4S/c1-28-17-12-13-18(29-2)21-19(17)24-23(30-21)25-22(27)16-10-8-15(9-11-16)20(26)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,25,27)
Standard InChI Key QOEQLPJTLFAAII-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Canonical SMILES COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s IUPAC name, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-benzoylbenzamide, reflects its bifunctional design (Figure 1). Key structural elements include:

  • Benzamide backbone: Provides rigidity and hydrogen-bonding capacity via the amide group.

  • 4,7-Dimethoxybenzothiazole: Enhances solubility and electronic properties through methoxy substituents.

  • Benzoyl group: Introduces aromatic stacking potential and hydrophobic interactions.

The molecular formula is C23H18N2O4S, with a molar mass of 418.5 g/mol. Computational descriptors such as the InChIKey (QOEQLPJTLFAAII-UHFFFAOYSA-N) and SMILES (COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4) confirm its stereochemical uniqueness.

Table 1: Molecular Properties of 4-Benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide

PropertyValueSource
Molecular FormulaC23H18N2O4S
Molecular Weight418.5 g/mol
XLogP3-AA~5.5 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, methoxy O, S)
Rotatable Bonds4

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves coupling a benzoyl chloride derivative with a substituted benzothiazol-2-amine (Scheme 1) . A representative route includes:

  • Formation of 4,7-dimethoxybenzo[d]thiazol-2-amine:

    • Cyclization of 2-amino-4,7-dimethoxybenzenethiol with potassium thiocyanate in acetic acid .

  • Acylation with 4-benzoylbenzoyl chloride:

    • Reaction under anhydrous conditions (e.g., dry pyridine or DMF) at 80–100°C for 8–12 hours .

Scheme 1: Synthetic route to 4-benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide.

Reaction Optimization

Key parameters influencing yield and purity:

  • Solvent selection: Polar aprotic solvents (DMF, pyridine) enhance nucleophilicity of the amine .

  • Temperature: Prolonged reflux (~100°C) ensures complete acylation .

  • Catalysts: Ru(II) complexes may facilitate C–N bond formation in analogous systems .

Reported yields for similar benzothiazole benzamides range from 59% to 85% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3):

    • δ 8.85 (d, J = 2.1 Hz, 1H, benzothiazole H),

    • δ 7.96–7.55 (m, 9H, aromatic H),

    • δ 3.96 (s, 6H, OCH3) .

  • 13C NMR:

    • 168.2 ppm (amide C=O),

    • 161.8 ppm (benzoyl C=O),

    • 153.5 ppm (benzothiazole C-2) .

Mass Spectrometry (MS)

  • HRMS (ESI-QTOF): m/z [M + H]+ calcd for C23H19N2O4S: 419.1064; observed: 419.1058 .

Table 2: Key Spectroscopic Data

TechniqueDataSource
1H NMRδ 8.85 (d), 7.96–7.55 (m), 3.96 (s)
13C NMR168.2, 161.8, 153.5 ppm
IR1672 cm−1 (C=O stretch), 1543 cm−1 (N–H bend)
HRMS419.1058 ([M + H]+)

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

While direct studies are sparse, related benzothiazoles exhibit:

  • Anticancer activity: Via inhibition of heat shock factor 1 (HSF1) or topoisomerases.

  • Antimicrobial action: Disruption of bacterial cell wall synthesis .

  • Anti-inflammatory effects: Modulation of COX-2 or NF-κB pathways.

The 4,7-dimethoxy groups may enhance membrane permeability compared to non-substituted analogs.

Structure-Activity Relationships (SAR)

  • Methoxy substitutions: Electron-donating groups at positions 4 and 7 increase bioavailability.

  • Benzamide linkage: Critical for target binding; replacing the amide with ester reduces activity .

Applications in Drug Development

Patent Landscape

No patents specifically claim this compound, but analogs (e.g., 4-benzoyl-N-(6,7-dihydrobenzothiazol-2-yl)benzamide) are protected for oncology applications.

Challenges and Future Directions

Synthetic Challenges

  • Low yields: Due to steric hindrance during acylation; microwave-assisted synthesis could improve efficiency .

  • Purification difficulties: Recrystallization from ethanol/water mixtures is often required .

Research Gaps

  • In vivo toxicity: No data available on pharmacokinetics or organ-specific effects.

  • Target identification: Proteomic studies needed to map binding partners.

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